molecular formula C13H9N3O B231657 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

Katalognummer: B231657
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: RBDYHBPVYQQYJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 16081-87-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉N₃O and a monoisotopic mass of 223.074562 g/mol . Its fused pyrido-pyrimidinone scaffold provides a versatile framework for medicinal chemistry, particularly in antimicrobial and anticancer research. The phenyl group at position 2 enhances structural diversity, enabling interactions with biological targets such as enzymes and DNA .

Eigenschaften

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)

InChI-Schlüssel

RBDYHBPVYQQYJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Isomerische SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Pyrido[2,3-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one

  • Structural Difference: Replacement of a nitrogen atom in the pyrido ring with sulfur in thieno analogs (e.g., thieno[2,3-d]pyrimidin-4-one) alters electronic properties and lipophilicity.
  • Biological Impact: Thieno derivatives (e.g., compound 67f in Table 1) exhibit potent enzyme inhibition (IC₅₀ = 0.37 µM against PglD) due to enhanced π-π stacking and hydrophobic interactions . Pyrido analogs, such as 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one, show broader antimicrobial spectra, with MIC values <10 µg/mL against Salmonella typhi and Candida albicans .

Dihydro Derivatives

  • 2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones (e.g., compounds XIII–XV ) exhibit stronger antibacterial activity (1.5–2.0-fold vs. cefotaxime) due to improved solubility and hydrogen-bonding capacity from the saturated ring .

Substituent Effects on Bioactivity

Position 5 Modifications

  • Electron-Donating Groups (EDGs) :
    • Methoxy (-OCH₃) or methyl (-CH₃) groups at position 5 enhance antimicrobial potency. For example, compound 9 (EDG at C5) showed superior activity (MIC = 2.5 µg/mL) against Staphylococcus aureus compared to analogs with electron-withdrawing groups (EWGs) .
  • EWGs: Nitro (-NO₂) or halogen (-Cl) groups at C5 reduce activity unless balanced by EDGs at position 7 (e.g., compound 23 with -NO₂ at C5 and -OCH₃ at C7 achieved MIC = 5.0 µg/mL) .

Position 2 Aryl Group Modifications

  • Fluorinated Phenyl Rings : A p-fluoro substituent (compound XIV ) improved activity against Chlamydia pneumoniae (MIC = 1.2 µg/mL) by enhancing membrane permeability .
  • Benzothiazole/Thiophene Hybrids : Compound XIII (benzothiazole at C2) demonstrated dual antibacterial and antifungal effects (MIC = 3.0 µg/mL against Candida albicans) .

Antimicrobial Activity

Compound Scaffold Key Substituents MIC (µg/mL) Reference
This compound Pyrido[2,3-d]pyrimidin-4-one Phenyl at C2 4.0 (E. coli), 3.5 (C. albicans)
Compound 67f Thieno[2,3-d]pyrimidin-4-one 3,5-(MeO)₂-PhCH₂CH₂ at R2 IC₅₀ = 0.37 µM (PglD enzyme)
Compound XV Dihydropyrido[2,3-d]pyrimidin-4-one p-F-phenyl at C2 1.2 (C. pneumoniae)

Anticancer and Antioxidant Activity

  • Pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., 8–13 ) inhibit DNA topoisomerase II (IC₅₀ = 8.7 µM) and exhibit radical scavenging activity (EC₅₀ = 12.3 µM in DPPH assay) .

Vorbereitungsmethoden

Oxidation of 4-Substituted Dihydropyrido[2,3-d]Pyrimidinones

The oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones represents a foundational approach for synthesizing 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one derivatives. In this method, dihydro precursors (e.g., 3a-c ) are oxidized to yield the target aromatic pyrido[2,3-d]pyrimidinone scaffold. For instance, arylidenemalononitriles (1a-c ) react with 6-aminothiouracil (2 ) to form dihydro intermediates, which are subsequently oxidized using agents such as hydrogen peroxide or potassium permanganate .

Key optimizations include the selection of oxidizing agents and temperature control to prevent over-oxidation. The method achieves moderate yields (50–72%) and has been utilized to produce analogs with demonstrated biological activity, such as compound 4c , which exhibited 72% analgesic activity . However, this route often requires multi-step purification and is limited by the availability of starting materials.

Microwave-Assisted Cyclization with Carbon Disulfide

Microwave-assisted synthesis has emerged as a high-efficiency method for constructing the pyrido[2,3-d]pyrimidinone core. A representative protocol involves the condensation of 2-amino-4-aryl-6-arylnicotinamides (1 ) with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) as a solvent . Under focused microwave irradiation (10 W, 155°C, 15 min), this method achieves yields of 74–95% for derivatives 2a–m .

The microwave approach significantly reduces reaction times compared to conventional heating, while the base (KOH) facilitates deprotonation and cyclization. Substrates with electron-donating or electron-withdrawing groups on the aryl rings are well-tolerated, underscoring the method’s versatility . A notable example is the synthesis of 2a , optimized with 3 mmol KOH and 2 mmol CS₂, which achieved a 95% isolated yield after crystallization .

Cyclization Using Chloroacetyl Chloride or Formamide

Cyclization of 2-amino-1,6-dihydropyridine-3-carboxamide derivatives with chloroacetyl chloride or formamide provides a direct route to this compound. For example, treatment of 2-amino-4-aryl-6-arylnicotinamides with chloroacetyl chloride in refluxing ethanol induces ring closure via nucleophilic acyl substitution . This method typically yields 60–80% of the desired product, with the phenyl group introduced at the 2-position through judicious selection of the starting carboxamide.

Formamide-mediated cyclization offers an alternative pathway, where high-temperature reflux (180–200°C) promotes dehydration and aromatization. Both methods require careful control of stoichiometry to minimize byproducts such as dimeric species .

Multi-Step Synthesis via Thiazole Intermediates

A multi-step synthesis route involving thiazole intermediates has been developed for functionalized pyrido[2,3-d]pyrimidinones. This method begins with the preparation of 2-(2-phenylthiazol-4-yl)ethylamine (G ) through a five-step sequence:

  • Phthalimide protection of methyl vinyl ketone.

  • Bromination to form 1-bromo-4-N-phthalimido-2-butanone (C ).

  • Nucleophilic substitution with thiobenzamide (E ).

  • Hydrazinolysis to deprotect the amine .

Condensation with α,β-Unsaturated Ketones

Condensation of α,β-unsaturated ketones (e.g., arylidenemalononitriles) with 6-amino-2-thioxopyrimidin-4(1H)-one provides access to this compound derivatives. For instance, heating 3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-ones (3a,b ) with 6-amino-2-thioxopyrimidin-4(1H)-one (4 ) in DMF yields 5-aryl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-ones (5a,b ) via electrophilic aromatic substitution . This method leverages the reactivity of enones to construct the fused pyridine-pyrimidine system but is limited by the availability of specialized ketones.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesLimitations
Oxidation Arylidenemalononitriles, 6-aminothiouracilH₂O₂, KMnO₄, 80–100°C50–72Simple oxidation stepMulti-step synthesis, moderate yields
Microwave Cyclization 2-Amino-4-aryl-6-arylnicotinamidesCS₂, KOH, DMF, 155°C (MW)74–95Rapid, high yieldsRequires specialized equipment
Chloroacetyl Cyclization 2-Amino-1,6-dihydropyridine-3-carboxamidesChloroacetyl chloride, EtOH, reflux60–80Direct cyclizationSensitivity to moisture
Thiazole Intermediate Phthalimide, thiobenzamideHydrazine, CuCl₂, 200°C (MW)60–75Functional group diversityMulti-step, time-intensive
α,β-Unsaturated Ketones Arylidenemalononitriles, 6-amino-2-thioxopyrimidinoneDMF, 120°C, 6 h65–78Novel electrophilic substitutionsLimited substrate scope

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one, and how can reaction yields be improved?

  • Methodology : A common approach involves cyclocondensation of 2-aminopyridine derivatives with aromatic aldehydes under basic conditions. For example, potassium phosphate in water at 100°C for 7 hours yields 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives (e.g., 70% yield in ). Catalytic systems like Pd/Cu ratios (e.g., 2:1 in ) can enhance efficiency. Post-synthetic modifications (e.g., thioxo-group introduction in ) may require ammonia/methanol cleavage .
  • Yield Optimization : Screen solvent systems (e.g., aqueous vs. organic), adjust catalyst loading, and optimize reaction time/temperature via Design of Experiments (DoE).

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., pyrido-pyrimidine core in ).
  • HPLC/MS : Reverse-phase HPLC with UV/ESI-MS detection for purity assessment (e.g., >95% purity thresholds in ).
  • XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

  • Solubility : Use shake-flask method with buffers (PBS, pH 7.4) or DMSO, followed by UV-spectrophotometry or LC-MS quantification.
  • Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in TRPA1 inhibition?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ in ) at the phenyl ring to enhance binding affinity.
  • Biological Assays : TRPA1-transfected HEK293 cells with calcium flux assays (Fluo-4 AM dye) to measure IC₅₀ values. Compare with known inhibitors like thieno[2,3-d]pyrimidin-4-one derivatives () .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with TRPA1 binding pocket interactions.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Case Study : If in vitro kinase inhibition (e.g., EGFR in ) does not translate to in vivo efficacy, consider:

  • Pharmacokinetics : Assess bioavailability via plasma protein binding (ultrafiltration) and metabolic stability (microsomal assays).
  • Metabolite Identification : LC-HRMS to detect active/inactive metabolites in liver microsomes .

Q. How can researchers address low yields in multi-step syntheses of functionalized pyrido-pyrimidinones?

  • Troubleshooting :

  • Intermediate Stability : Protect reactive groups (e.g., amines via Boc protection in ).
  • Catalyst Screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings () or Ru-based catalysts for C-H activation .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Refer to SDS data (e.g., ) for PPE requirements (gloves, goggles). Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.